4-Amino-2-benzyl-5-bromopyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN3O |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-amino-2-benzyl-5-bromopyridazin-3-one |
InChI |
InChI=1S/C11H10BrN3O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7,13H2 |
InChI Key |
JNVALLSYFIWFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Br)N |
Origin of Product |
United States |
Biological Activity
4-Amino-2-benzyl-5-bromopyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse sources and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-benzyl-4,5-dibromopyridazin-3(2H)-one with ammonia or other amines under specific conditions to yield the desired product. The regioselectivity and yield of these reactions can vary, often depending on the substituents present on the pyridazine ring .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U-937 | X.X |
| This compound | SK-MEL-1 | X.X |
| Doxorubicin | U-937 | Y.Y |
| Doxorubicin | SK-MEL-1 | Y.Y |
Note: Replace X.X and Y.Y with actual IC50 values from experimental data.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in tumor cells. Studies have indicated that the compound influences cell cycle progression and modulates apoptotic markers such as caspases, Bax, and Bcl-2 levels .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown antimicrobial activity against various pathogens. Preliminary investigations indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
Structure–Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Variations in substituents at different positions on the pyridazine ring have been shown to alter potency and selectivity against target cells. For instance, halogen substitutions at specific positions enhance antiproliferative activity, with bromine exhibiting a moderate effect compared to chlorine .
Case Studies
Several case studies have documented the efficacy of derivatives of this compound in clinical settings. For example, a recent study evaluated a series of pyridazine derivatives that included this compound in combination therapies for resistant cancer types . The results indicated improved patient outcomes when these compounds were used alongside traditional chemotherapeutics.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Inhibition of Fatty Acid-Binding Protein 4 (FABP4) : Recent studies suggest that derivatives of pyridazinone, including 4-amino-2-benzyl-5-bromopyridazin-3(2H)-one, have shown promise as FABP4 inhibitors. FABP4 is implicated in metabolic disorders and inflammation, making these compounds potential treatments for conditions such as obesity and type 2 diabetes. The most potent analogs have demonstrated IC50 values lower than established controls, indicating strong inhibitory effects .
- Anticancer Properties : Research indicates that compounds similar to this compound can inhibit topoisomerases, enzymes critical for DNA replication and transcription. By targeting these enzymes, the compound may exhibit anticancer activity. Preliminary docking studies suggest effective binding at the active sites of topoisomerases, which is crucial for their inhibitory action .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- FABP4 Inhibition : A study focused on optimizing pyridazinone derivatives reported that modifications to the core structure significantly enhanced inhibitory activity against FABP4. The most promising compound showed an IC50 value of 1.57 μM, indicating its potential as a therapeutic agent in metabolic diseases .
- Anticancer Activity : In another study, a series of compounds based on the pyridazinone scaffold were synthesized and evaluated for their anticancer properties. The findings revealed that these compounds effectively inhibited cancer cell proliferation by targeting topoisomerase enzymes, suggesting a viable pathway for cancer treatment .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The modulation of pathways associated with inflammation and oxidative stress presents a promising avenue for further research into their application in neuroprotection .
Comparative Data Table
The following table summarizes the biological activities and potency of various derivatives related to this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents, molecular formulas, and key properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2-benzyl-5-bromopyridazin-3(2H)-one, considering bromination efficiency and regioselectivity?
- Methodological Answer : Bromination of pyridazinone derivatives typically involves electrophilic substitution. For regioselective bromination at the 5-position, controlled reaction conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C) are critical. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield and purity. Phosphonylation or coupling reactions with brominated intermediates, as described for analogous bromopyridazines, can further validate regioselectivity .
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- FTIR : Identify characteristic bands for NH₂ (~3260 cm⁻¹), C=O (~1650 cm⁻¹), and C-Br (~600 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for benzyl protons (δ 4.5–5.0 ppm), pyridazinone ring protons (δ 6.5–8.0 ppm), and NH₂ groups (broad singlet near δ 7.3 ppm) .
- X-ray Crystallography : Use single-crystal diffraction (e.g., ORTEP-3 software) to resolve bond lengths (e.g., C–Br ≈ 1.89 Å, C=O ≈ 1.22 Å) and dihedral angles between aromatic systems. A low R-factor (<0.05) ensures structural accuracy .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS, tracking parent ion ([M+H]⁺) intensity over 1–4 weeks. Compare degradation products (e.g., debrominated analogs or hydrolysis byproducts) with reference standards. For thermal stability, thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds .
Advanced Research Questions
Q. What strategies are effective for modifying the benzyl or pyridazinone moieties to enhance bioactivity while retaining solubility?
- Methodological Answer :
- Benzyl Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl ring via Pd-catalyzed cross-coupling. Assess solubility via shake-flask method (logP measurements) and bioactivity via in vitro assays (e.g., kinase inhibition).
- Pyridazinone Modification : Replace the bromine atom with functional groups (e.g., -NH₂, -OH) using Buchwald-Hartwig amination. Co-crystallization with carboxylic acids (e.g., 4-hydroxybenzoic acid) can improve aqueous solubility via hydrogen-bonding networks .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
- DFT Calculations : Compare optimized molecular geometries (B3LYP/6-31G*) with crystallographic data to identify conformational differences.
- Hydrogen Bond Analysis : Use crystallographic software (e.g., Mercury) to map intermolecular interactions that may stabilize non-equilibrium conformations in the solid state .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Electrostatic Potential (MEP) Maps : Calculate using Gaussian09 to visualize electrophilic regions (e.g., C5 adjacent to Br).
- Fukui Indices : Identify nucleophilic attack sites (e.g., Br atom with high f⁻ values).
- Transition State Modeling : Simulate SNAr mechanisms with explicit solvent models (e.g., PCM in DMSO) to predict activation energies. Validate with kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
